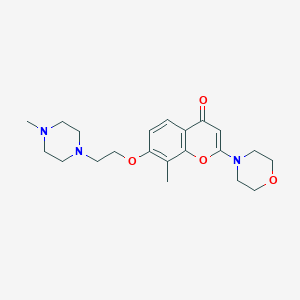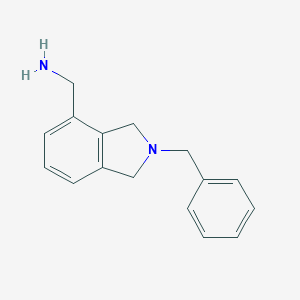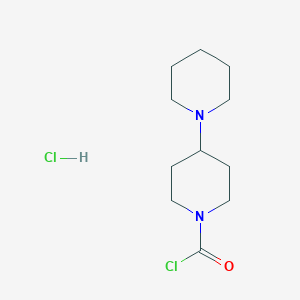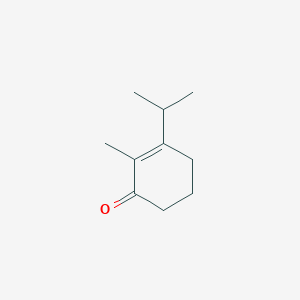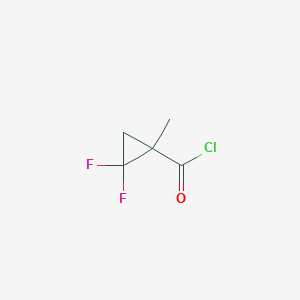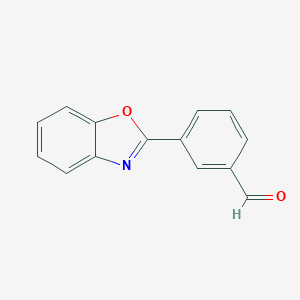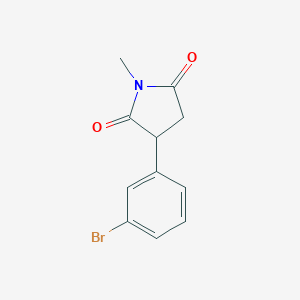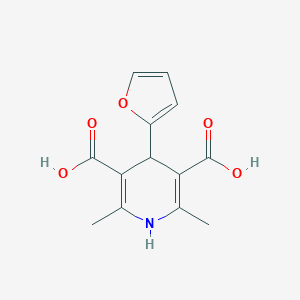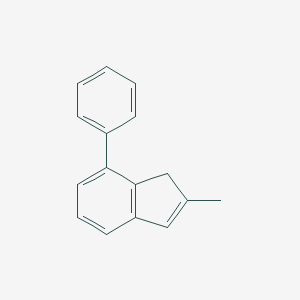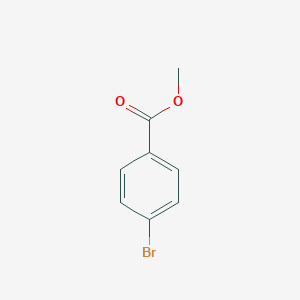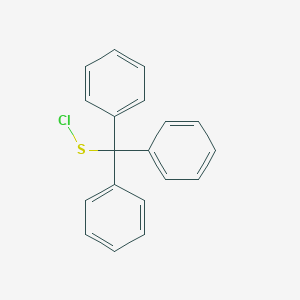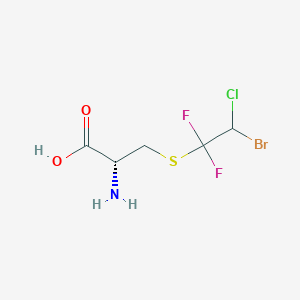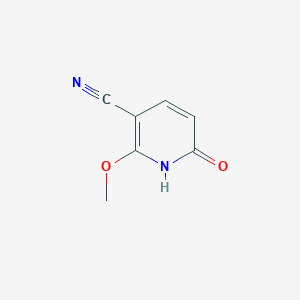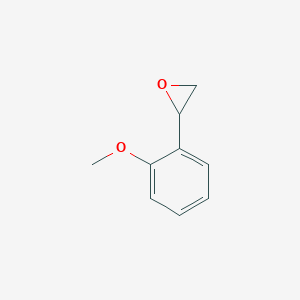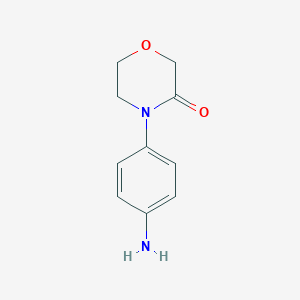
4-(4-氨基苯基)吗啉-3-酮
描述
4-(4-Aminophenyl)morpholin-3-one is an off-white solid . It is used in the preparation of various Morpholine based pharmaceuticals . It is also a key intermediate of rivaroxaban .
Synthesis Analysis
The synthesis of 4-(4-Aminophenyl)morpholin-3-one involves several steps . The process starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. This is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst. The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to produce 4-(4-Aminophenyl)morpholin-3-one .Molecular Structure Analysis
The molecular formula of 4-(4-Aminophenyl)morpholin-3-one is C10H12N2O2 . The molecular weight is 192.21 . The SMILES string representation is Nc1ccc(cc1)N2CCOCC2=O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(4-Aminophenyl)morpholin-3-one have been described in the Synthesis Analysis section. The key reactions include oxidation, reaction with 4-nitro-aniline, transformation to 4-(4-nitrophenyl)morpholin-3-one, and final hydrogenation .Physical And Chemical Properties Analysis
4-(4-Aminophenyl)morpholin-3-one is an off-white solid . Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 .科学研究应用
多组分合成
4-(4-氨基苯基)吗啉-3-酮被用于通过多组分反应高效一锅法合成新的1,4-二氢吡啶衍生物。该过程包括4-(4-氨基苯基)吗啉-3-酮与各种吡唑醛和乙酰乙酸乙酯或乙酰乙酸甲酯的反应,从而形成各种衍生物。这些化合物通过红外、质谱、1H核磁共振、13C核磁共振光谱和元素分析进行表征,展示了它们在科学研究中的潜在应用(Prajapati, Senjani, & Naliapara, 2015)。
抗菌剂合成
研究合成了新的4-(4-氨基苯基)-吗啉的席夫碱系列,并对其进行了抗菌活性筛选。合成的化合物显示出显著的抗菌和抗真菌活性,表明它们作为抗菌剂的潜力。这些化合物的有效性针对各种细菌和真菌菌株进行了确定,并通过各种光谱技术确认了它们的结构(Panneerselvam et al., 2005)。
热力学研究
在不同温度下测定了4-(4-氨基苯基)-3-吗啉酮在1,4-二噁烷、甲醇和乙醇等各种溶剂中的溶解度。这项研究为该化合物的热力学性质(如吉布斯能量、焓和熵)提供了宝贵的数据。这些研究对于了解该化合物在不同化学环境中的行为以及制药配方是至关重要的(Yang et al., 2016)。
抗凝血剂中间体合成
4-(4-氨基苯基)-3-吗啉酮是抗凝血剂利伐沙班合成中的关键中间体。该化合物通过硝化、N-芳基化、酰化和环化等不同途径合成。这些合成方法的总产率和有效性对于利伐沙班的生产至关重要,突显了该化合物在药物化学中的重要性(Lingyan et al., 2011)。
抗肿瘤活性
该化合物被用作合成具有潜在抗肿瘤活性的衍生物的起点。这些衍生物被测试其对癌细胞的有效性,展示了该化合物在开发新的抗癌治疗中的作用。这些衍生物的合成过程和生物学性质是一个活跃研究领域,有助于不断寻找新的抗癌剂(Isakhanyan et al., 2016)。
安全和危害
属性
IUPAC Name |
4-(4-aminophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCRLDZZHOVFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458314 | |
| Record name | 4-(4-aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)morpholin-3-one | |
CAS RN |
438056-69-0 | |
| Record name | 4-(4-Aminophenyl)morpholin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-3-morpholinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-aminophenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-AMINOPHENYL)-3-MORPHOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


